molecular formula C12H10N4O5 B14918194 (2E)-1-(2,4-dinitrophenyl)-2-[1-(furan-2-yl)ethylidene]hydrazine

(2E)-1-(2,4-dinitrophenyl)-2-[1-(furan-2-yl)ethylidene]hydrazine

Cat. No.: B14918194
M. Wt: 290.23 g/mol
InChI Key: MEEDCJVVWGYIKY-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Furyl)ethanone (2,4-dinitrophenyl)hydrazone is a chemical compound known for its unique structure and properties. It is a derivative of hydrazone, formed by the reaction of 1-(2-furyl)ethanone with 2,4-dinitrophenylhydrazine.

Preparation Methods

The synthesis of 1-(2-Furyl)ethanone (2,4-dinitrophenyl)hydrazone typically involves the reaction of 1-(2-furyl)ethanone with 2,4-dinitrophenylhydrazine. The reaction is carried out in a solvent such as methanol, with the mixture being stirred at room temperature and then refluxed in the presence of an acid catalyst like sulfuric acid. The progress of the reaction can be monitored using thin-layer chromatography (TLC), and the final product is purified by recrystallization .

Chemical Reactions Analysis

1-(2-Furyl)ethanone (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Furyl)ethanone (2,4-dinitrophenyl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Furyl)ethanone (2,4-dinitrophenyl)hydrazone involves its interaction with molecular targets through its hydrazone functional group. This group can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form covalent bonds with target molecules .

Comparison with Similar Compounds

1-(2-Furyl)ethanone (2,4-dinitrophenyl)hydrazone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H10N4O5

Molecular Weight

290.23 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C12H10N4O5/c1-8(12-3-2-6-21-12)13-14-10-5-4-9(15(17)18)7-11(10)16(19)20/h2-7,14H,1H3/b13-8+

InChI Key

MEEDCJVVWGYIKY-MDWZMJQESA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CO2

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.